BET Family Binding Affinity: JQ-1 (carboxylic acid) vs. Parent Compound and In-Class BET Inhibitors
JQ-1 (carboxylic acid) exhibits a distinct binding profile across the four BET bromodomains, as quantified by Kd values. For BRD4 (N-terminal bromodomain), the Kd is 49 nM; for BRD3 (N-terminal), 59.5 nM; for BRD2 (N-terminal), 128 nM; and for BRDT (N-terminal), 190 nM . In contrast, the clinical-stage BET inhibitor OTX015 (birabresib) shows EC50 values of 10-19 nM across BRD2, BRD3, and BRD4, with less differentiation between family members . The comparator PNZ5, a structural analog, demonstrates a Kd of 5.43 nM for BRD4(1), indicating higher potency but a potentially different selectivity window [1]. This comparative dataset enables researchers to select JQ-1 (carboxylic acid) when graded affinity across BET proteins is required for experimental design, rather than the more equipotent inhibition of OTX015 or the higher potency of PNZ5.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | BRD4(N): 49 nM; BRD3(N): 59.5 nM; BRD2(N): 128 nM; BRDT(N): 190 nM |
| Comparator Or Baseline | OTX015 (birabresib): EC50 10-19 nM (BRD2/3/4); PNZ5: Kd 5.43 nM (BRD4(1)) |
| Quantified Difference | JQ-1 shows ~3.9-fold higher affinity for BRD4 vs. BRDT; OTX015 is ~2- to 3-fold more potent on BRD4; PNZ5 is ~9-fold more potent on BRD4(1) |
| Conditions | Bromodomain binding assays (Kd by ITC or DSF; EC50 by AlphaLISA) |
Why This Matters
This differential binding pattern determines the specific biological readout; JQ-1's graded affinity is critical for studies dissecting the distinct roles of each BET family member.
- [1] InvivoChem. PNZ5 product datasheet. CAS No. 1629277-36-6. View Source
